TRPV2 Antagonist Activity (IC₅₀ = 2.5 µM) in Recombinant Rat TRPV2 Assay
The 3‑substituted isomer exhibits antagonist activity at the rat TRPV2 ion channel, with an IC₅₀ value of 2.5 µM [1]. In contrast, the 4‑substituted isomer (4‑(piperidine‑1‑sulfonyl)benzoic acid) acts as an agonist at the same receptor, displaying a superior EC₅₀ compared to the reference agonist probenecid [2]. This functional dichotomy—antagonist vs. agonist—is a direct consequence of the substitution position and highlights the necessity of sourcing the correct isomer for target‑based research.
| Evidence Dimension | Functional activity at TRPV2 receptor |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 µM (antagonist) |
| Comparator Or Baseline | 4‑(Piperidine‑1‑sulfonyl)benzoic acid: EC₅₀ < probenecid (agonist) |
| Quantified Difference | Opposite functional activity (antagonist vs. agonist); no direct numerical ratio applicable |
| Conditions | Recombinant rat TRPV2 expressed in HEK293 cells; inhibition of LPC‑induced Ca²⁺ levels |
Why This Matters
For TRPV2‑targeted research, the 3‑isomer provides a validated antagonist tool, whereas the 4‑isomer cannot be substituted due to its opposing agonist profile.
- [1] BindingDB. (2020). BDBM50463956 (CHEMBL4240053): Antagonist activity at recombinant rat TRPV2. Affinity Data IC50: 2.50E+3 nM. View Source
- [2] Catalina-Hernandez, E., et al. (2024). Experimental and computational biophysics to identify vasodilator drugs targeted at TRPV2 using agonists based on the probenecid scaffold. View Source
